2-(1-Methylpropylidene)malononitrile

Description

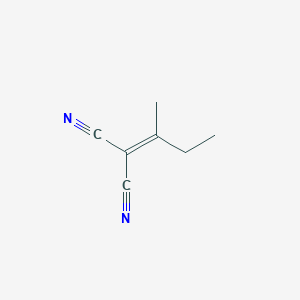

2-(1-Methylpropylidene)malononitrile is a malononitrile derivative characterized by a branched aliphatic substituent (1-methylpropylidene) attached to the malononitrile core. Malononitrile derivatives are widely employed as intermediates in heterocyclic synthesis, optoelectronic materials, and molecular devices due to their electron-deficient nature and ability to undergo cyclocondensation, nucleophilic additions, and cross-coupling reactions .

Properties

IUPAC Name |

2-butan-2-ylidenepropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-6(2)7(4-8)5-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIVLXLHHYLSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336682 | |

| Record name | 2-(1-Methylpropylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13017-50-0 | |

| Record name | 2-(1-Methylpropylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13017-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpropylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Malononitrile Derivatives

Key Observations :

- Aliphatic vs. Aromatic Substituents: Aliphatic derivatives (e.g., 2-(1-ethoxypropylidene)malononitrile) typically exhibit lower molecular weights and simpler synthetic routes compared to aromatic analogs. However, aromatic derivatives (e.g., nitrobenzylidene or pyrenylmethylene) demonstrate enhanced optoelectronic properties due to extended π-conjugation .

- Electron-Withdrawing Groups: The nitro group in 2-(4-nitrobenzylidene)malononitrile increases electrophilicity, favoring applications in charge-transfer systems . In contrast, aliphatic substituents (e.g., ethoxy) may reduce reactivity but improve solubility in non-polar solvents .

Reactivity Differences :

- Aromatic derivatives (e.g., 2-(4-nitrobenzylidene)malononitrile) undergo regioselective heterocyclization to form thiazoles or pyran derivatives .

- Aliphatic analogs are more prone to hydrolysis or nucleophilic substitution due to less steric hindrance .

Optoelectronic and Thermal Properties

- Aromatic Derivatives: 2-((Pyren-1-yl)methylene)malononitrile exhibits strong photoluminescence (PL) with a quantum yield of 0.45 in the solid state, making it suitable for OLEDs . 2-(4-Nitrobenzylidene)malononitrile shows a broad absorption band at 350–400 nm due to intramolecular charge transfer (ICT) .

- Aliphatic Derivatives: Limited optoelectronic applications but better thermal stability. For instance, 2-(1-ethoxypropylidene)malononitrile decomposes at ~200°C, higher than aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.